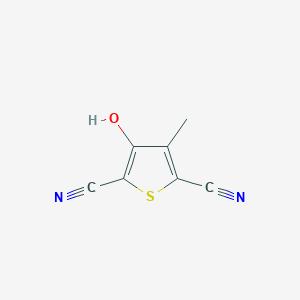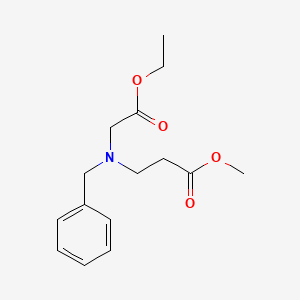![molecular formula C36H45BrN4O6 B12326103 Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] is a complex cyclic peptide with significant biological activity. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] typically involves a multi-step process. The key steps include the formation of peptide bonds through coupling reactions, protection and deprotection of functional groups, and cyclization to form the final cyclic structure. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), as well as protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] can be compared with other cyclic peptides that have similar structures and biological activities. Some similar compounds include:
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] analogs: These compounds have slight modifications in their structure, which can lead to differences in their biological activities.
Other cyclic peptides: Compounds like cyclosporine and vancomycin, which are also cyclic peptides with significant biological activities.
Eigenschaften
Molekularformel |
C36H45BrN4O6 |
|---|---|
Molekulargewicht |
709.7 g/mol |
IUPAC-Name |
(3R,6S,10R)-3-[(2-bromo-1H-indol-3-yl)methyl]-10-(4-hydroxyphenyl)-7-[(E,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoyl]-4,6-dimethyl-1,4,7-triazecane-2,5,8-trione |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(15-21(2)17-23(4)42)16-22(3)35(46)41-24(5)36(47)40(6)31(18-28-27-9-7-8-10-29(27)38-33(28)37)34(45)39-30(19-32(41)44)25-11-13-26(43)14-12-25/h7-15,21-24,30-31,38,42-43H,16-19H2,1-6H3,(H,39,45)/b20-15+/t21-,22?,23-,24-,30+,31+/m0/s1 |
InChI-Schlüssel |
JRERKANXTJVMDN-VGTHOIDASA-N |
Isomerische SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)N1C(=O)C(C)C/C(=C/[C@H](C)C[C@H](C)O)/C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Kanonische SMILES |
CC1C(=O)N(C(C(=O)NC(CC(=O)N1C(=O)C(C)CC(=CC(C)CC(C)O)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


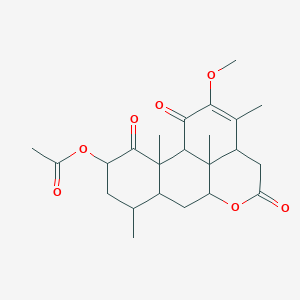
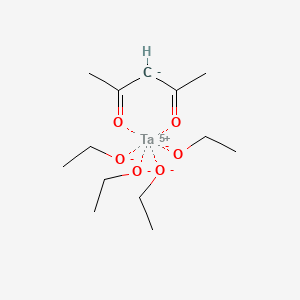
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
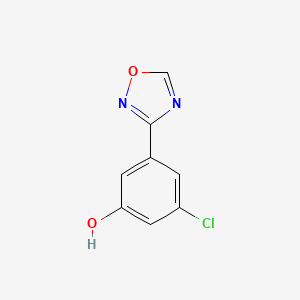

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)


![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
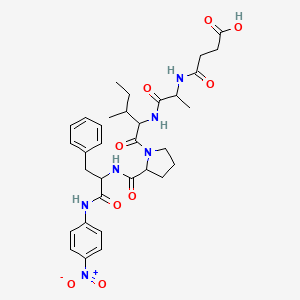
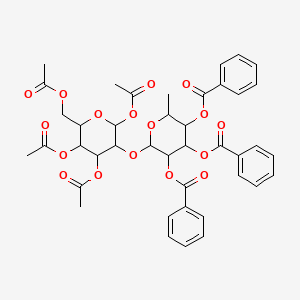
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
